1-Benzylindoline
Overview
Description
1-Benzylindoline is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by a benzyl group attached to the nitrogen atom of the indoline ring. This structural motif is found in a range of pharmacologically relevant compounds, particularly those with activity against acetylcholinesterase, an enzyme involved in neurotransmission .
Synthesis Analysis
The synthesis of 1-Benzylindoline derivatives has been explored through various methods. One approach involves the palladium-catalyzed arylation of 2-allylanilines, leading to the formation of N-aryl-2-benzylindolines. This method demonstrates the ability to control selectivity through in situ catalyst modification . Another synthesis route utilizes organocatalytic enantioselective Pictet-Spengler reactions to produce 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, highlighting the importance of regio- and enantioselectivity in the synthesis of biologically relevant compounds . Additionally, a catalyst-free synthesis has been reported for the formation of fused 1,2,3-triazole and isoindoline derivatives, showcasing a simple and mild approach to complex structures .
Molecular Structure Analysis
The molecular structure of 1-Benzylindoline derivatives can be complex, with various substituents influencing the overall shape and electronic properties of the molecule. For instance, the synthesis of benzo[c]cinnoline derivatives has been reported, where the structural characterization revealed significant helical distortion of the heterocyclic ring, which could impact the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
1-Benzylindoline and its derivatives participate in a variety of chemical reactions. For example, the synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals has been developed, providing access to these structures with excellent yields . Furthermore, the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines and arylacetylenes has been established, using formic acid as the CO source .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzylindoline derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a 1-oxoindan-2-yl moiety in compound 13e resulted in potent anti-acetylcholinesterase activity and a marked increase in acetylcholine content in the rat cerebral cortex . The structural features of these compounds, such as the presence of a benzyl group and the indoline ring system, are crucial for their biological activity and pharmacological potential.
Scientific Research Applications
Photorelease of Neuroactive Amino Acids
1-Acyl-7-nitroindolines, a class of compounds related to 1-benzylindoline, have been utilized for the rapid release of neuroactive amino acids, such as L-glutamate, in biological experiments. These compounds are effective in flash photolysis, a technique used to study fast biochemical reactions. The efficiency of photorelease is enhanced by attaching a benzophenone triplet-sensitizing antenna (Papageorgiou, Ogden, & Corrie, 2004).
Synthesis of N-Aryl-2-Benzylindolines
Palladium-catalyzed synthesis of N-aryl-2-benzylindolines has been achieved using a tandem arylation method. This process is significant for forming multiple chemical bonds in one reaction sequence and demonstrates the versatility of 1-benzylindoline derivatives in organic synthesis (Lira & Wolfe, 2004).
Natural Products with Diverse Bioactivity
The isoindolin-1-one framework, closely related to 1-benzylindoline, is found in a range of natural compounds with diverse biological activities. These compounds have shown therapeutic potential for various chronic diseases, and their synthetic methods have been a subject of recent advancements (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Study of Elimination Reactions in Mass Spectrometry
Research involving the collision-induced dissociation of protonated N-benzylindoline has provided insights into elimination reactions in mass spectrometry, a crucial technique in analytical chemistry. This study specifically explored the elimination of benzene and the mechanisms underlying these reactions (Guo, Yue, Guo, Jiang, & Pan, 2013).
Catalyst-Free Synthesis of Fused Triazole and Isoindoline Derivatives
A catalyst-free method has been developed for synthesizing fused 1,2,3-triazole and isoindoline derivatives. This method involves an intramolecular azide-alkene cascade reaction and demonstrates the potential of 1-benzylindoline derivatives in green chemistry (Xie, Wang, He, Hu, & Wang, 2017).
Formation of Benzo(c)cinnolines
1-Benzylindoline derivatives have been used in the synthesis of benzo(c)cinnolines, a class of compounds with interesting structural and electronic properties. This research contributes to the understanding of complex organic synthesis mechanisms (Benin, Kaszyński, Pink, & Young, 2000).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJGPICKZXXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445202 | |
Record name | 1-benzylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylindoline | |
CAS RN |
61589-14-8 | |
Record name | 1-benzylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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